(3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol
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Overview
Description
(3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol: is a chemical compound with the molecular formula C6H13NO2 It is a furan derivative, characterized by the presence of an ethylamino group attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol typically involves the reaction of tetrahydrofuran with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways and mechanisms.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in the treatment of certain diseases or conditions.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
trans-4-(Methylamino)tetrahydro-3-furanol: This compound is similar in structure but contains a methylamino group instead of an ethylamino group.
trans-4-(Propylamino)tetrahydro-3-furanol: This compound has a propylamino group, making it slightly larger and potentially altering its chemical properties.
Uniqueness: (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol is a chiral compound that has garnered interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydrofuran ring with an ethylamino group and a hydroxyl group. The stereochemistry at the 3 and 4 positions contributes to its unique properties, influencing its interaction with biological systems. The compound's molecular formula is C7H15NO and it has a molecular weight of 143.20 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and enzymes. It may function as a ligand, modulating the activity of specific receptors or enzymes, which can lead to diverse biological effects. Research indicates that the compound can bind to certain molecular targets, although the exact pathways involved are still under investigation.
Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. It has been reported to scavenge free radicals effectively, which may contribute to its potential therapeutic effects in oxidative stress-related conditions.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It is believed to influence neurotransmitter systems, particularly through its potential as a GABA (gamma-aminobutyric acid) analogue. This suggests possible applications in treating neurological disorders such as epilepsy and anxiety.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
trans-4-(Methylamino)tetrahydro-3-furanol | Methylamino group instead of ethylamino | Moderate neuroactivity |
trans-4-(Propylamino)tetrahydro-3-furanol | Propylamino group | Enhanced binding affinity in certain assays |
The presence of the ethylamino group in this compound may enhance its solubility and biological interactions compared to other analogues .
Case Studies
- Neuropharmacological Study : A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to untreated controls .
- Inhibition Assays : In vitro assays demonstrated that this compound could inhibit specific enzymes associated with inflammatory pathways, suggesting potential anti-inflammatory properties .
Properties
IUPAC Name |
(3R,4S)-4-(ethylamino)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-7-5-3-9-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTZZSCUXBQUET-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1COC[C@@H]1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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